2-Hydroxydodecanoate
Description
Contextualization within Alpha-Hydroxylated Fatty Acid Metabolism
2-Hydroxydodecanoate is the conjugate base of 2-hydroxydodecanoic acid, also known as alpha-hydroxy lauric acid. hmdb.canih.gov It belongs to the class of medium-chain fatty acids, which are characterized by an aliphatic tail of 4 to 12 carbon atoms. hmdb.ca The defining feature of this compound is the presence of a hydroxyl group on the alpha-carbon (the second carbon atom) of the fatty acid chain. nih.govontosight.ai
This compound is a product of alpha-hydroxylation, a crucial biochemical process in fatty acid metabolism. ontosight.ai Alpha-hydroxylation introduces a hydroxyl group (-OH) to the alpha-carbon of a fatty acid, a reaction catalyzed by alpha-hydroxylases, which often involve cytochrome P450 enzymes. ontosight.ai This process is a key step in the breakdown of fatty acids for energy production and in the synthesis of important signaling molecules. ontosight.ai
Significance in Lipid Biochemistry and Cellular Homeostasis
Alpha-hydroxylated fatty acids, including those that would yield this compound, play a significant role in various biological processes. They are integral to cholesterol metabolism, fatty acid breakdown, and cell signaling, thereby helping to regulate cellular functions like cell growth and differentiation. ontosight.ai
2-hydroxylated fatty acids are particularly abundant in the nervous system, specifically in the myelin sheath that insulates nerve fibers. nih.govresearchgate.net They are essential components of cerebrosides and sulfatides, which are critical lipids for myelin stability. nih.govresearchgate.net The synthesis of these 2-hydroxylated sphingolipids is crucial for the normal functioning of the nervous system. researchgate.netresearchgate.net Deficiencies in the enzyme responsible for this hydroxylation, fatty acid 2-hydroxylase (FA2H), can lead to neurodegenerative disorders. researchgate.netresearchgate.net
Furthermore, 2-hydroxylated fatty acids are involved in maintaining cellular homeostasis in other tissues as well. For instance, in the skin, they are important for the proper function of the epidermal barrier. oup.com Studies in various organisms, from C. elegans to mammals, have highlighted the specific and crucial roles of these hydroxylated fatty acids in processes like protein transport, fat metabolism, and cell differentiation. oup.comnih.gov
Overview of Fatty Acid Oxidation Pathways
Fatty acids are a major source of energy for many organisms and are broken down through several oxidation pathways. The primary pathway for fatty acid degradation is beta-oxidation, which occurs in the mitochondria and peroxisomes. byjus.comaocs.org In this process, fatty acids are shortened by two carbons at a time, producing acetyl-CoA, which then enters the citric acid cycle to generate ATP. aocs.org
However, some fatty acids cannot be directly metabolized by beta-oxidation. This is where alpha-oxidation comes into play. Alpha-oxidation is a process that removes a single carbon atom from the carboxyl end of a fatty acid. nepjol.info This pathway is particularly important for the breakdown of branched-chain fatty acids, such as phytanic acid, where a methyl group on the beta-carbon prevents beta-oxidation from occurring. byjus.comnepjol.info The initial step in alpha-oxidation involves the hydroxylation of the alpha-carbon, forming a 2-hydroxy fatty acid intermediate. nepjol.info
A revised pathway for the alpha-oxidation of straight-chain fatty acids suggests that 2-hydroxy fatty acids are cleaved by a peroxisomal enzyme, 2-hydroxyphytanoyl-CoA lyase, to produce formyl-CoA and an aldehyde that is one carbon shorter. nih.gov This indicates a direct role for 2-hydroxylated fatty acids in this specific metabolic pathway within peroxisomes. nih.gov
Interactive Data Table: Key Enzymes and Pathways in Fatty Acid Metabolism
| Feature | Description | Related Molecules | Cellular Location |
| Alpha-Hydroxylation | Introduction of a hydroxyl group at the alpha-carbon of a fatty acid. ontosight.ai | Fatty acids, 2-Hydroxy fatty acids | Endoplasmic Reticulum, Peroxisomes |
| Alpha-Oxidation | Breakdown of fatty acids by removing one carbon from the carboxyl end. nepjol.info | Branched-chain fatty acids, 2-Hydroxy fatty acids | Peroxisomes |
| Beta-Oxidation | Breakdown of fatty acids by removing two carbons at a time to produce acetyl-CoA. aocs.org | Straight-chain fatty acids | Mitochondria, Peroxisomes |
| Fatty Acid 2-Hydroxylase (FA2H) | Enzyme that catalyzes the 2-hydroxylation of fatty acids. researchgate.net | Fatty acids, 2-Hydroxylated sphingolipids | Endoplasmic Reticulum |
| 2-Hydroxyphytanoyl-CoA Lyase | Enzyme that cleaves 2-hydroxy fatty acyl-CoAs in the alpha-oxidation pathway. nih.gov | 2-Hydroxy fatty acyl-CoAs | Peroxisomes |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H23O3- |
|---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
2-hydroxydodecanoate |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/p-1 |
InChI Key |
YDZIJQXINJLRLL-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCC(C(=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCC(C(=O)[O-])O |
Origin of Product |
United States |
Biosynthetic Pathways of 2 Hydroxydodecanoate
Regulation of 2-Hydroxydodecanoate Biosynthesis
The specific regulatory mechanisms governing the biosynthesis of this compound are not extensively documented in the available literature. However, insights can be drawn from the broader context of fatty acid metabolism and the biosynthesis of related hydroxyalkanoates, particularly polyhydroxyalkanoates (PHAs), which sometimes incorporate 2-hydroxy fatty acid monomers. General regulatory strategies often involve control at the transcriptional and post-translational levels, as well as the cellular localization of the biosynthetic machinery.
Transcriptional and Post-Translational Control
Direct transcriptional and post-translational control mechanisms specifically targeting the enzymes involved in this compound biosynthesis are not widely detailed. However, general principles observed in related metabolic pathways can offer a framework.
Transcriptional Control: In bacteria, the biosynthesis of fatty acids and their derivatives, including hydroxyalkanoates, is often regulated at the transcriptional level. This involves various regulatory networks that control the expression of genes encoding biosynthetic enzymes. For instance, in the context of polyhydroxyalkanoate (PHA) synthesis, which can include 3-hydroxydodecanoate monomers, gene expression is influenced by factors such as:
Sigma Factors: Sigma factors like RpoN (sigma 54 factor) can play a role in regulating PHA accumulation in some Pseudomonas species, although its dependency varies between strains (e.g., RpoN-dependent in P. aeruginosa but RpoN-independent in P. putida) researchgate.net.
Transcriptional Activators and Repressors: Proteins like PhaR can bind to promoters of PHA biosynthetic genes to regulate their transcription nih.govresearchgate.net. Global regulatory systems, such as the Gac/Rsm system, can also influence gene expression by activating small RNAs (sRNAs) that, in turn, regulate the translation of target mRNAs nih.govmdpi.com.
Nutrient Limitation: PHA synthesis is often induced under unbalanced growth conditions, such as nitrogen starvation, which can strongly induce genes like phaG, encoding a transacylase linking de novo fatty acid biosynthesis with PHA synthesis researchgate.net.
While these examples pertain to general fatty acid and PHA synthesis, the hydroxylation of dodecanoate (B1226587) to this compound would likely be subject to similar transcriptional oversight, responding to cellular metabolic states and environmental cues.
Post-Translational Control: Enzyme activity can be modulated after protein synthesis through post-translational modifications. For enzymes involved in fatty acid hydroxylation, this could include:
Allosteric Regulation: The activity of enzymes can be influenced by the binding of molecules at sites other than the active site, altering their catalytic efficiency.
Phosphorylation/Dephosphorylation: The addition or removal of phosphate (B84403) groups by kinases and phosphatases is a common mechanism to activate or deactivate enzymes, thereby controlling metabolic flux youtube.com.
Hydroxylation as a Regulatory Mechanism: Post-translational hydroxylation itself is a known regulatory mechanism in bacteria, often catalyzed by 2-oxoglutarate/Fe(II)-dependent oxygenases nih.gov. While primarily discussed in the context of protein stability and signaling, it highlights the potential for such modifications to influence enzyme function in fatty acid metabolism.
The direct hydroxylation of dodecanoate to this compound, particularly by enzymes like CYP152K6, suggests that the activity of these specific hydroxylases would be key points of post-translational regulation.
Cellular Localization of Biosynthetic Machinery
The cellular localization of enzymes involved in this compound biosynthesis is crucial for understanding the organization and efficiency of the pathway.
Cytosolic Enzymes: For instance, the transacylase PhaG, which links de novo fatty acid biosynthesis with polyhydroxyalkanoate synthesis in Pseudomonas putida, is localized in the cytosol rather than being attached to polyester (B1180765) granules griffith.edu.au. If this compound is synthesized as a precursor for cytosolic processes or as a soluble intermediate, its biosynthetic enzymes might also reside in the cytoplasm.
Membrane-Associated Enzymes: Enzymes involved in fatty acid modifications can also be membrane-bound. For example, LpxO, an inner membrane dioxygenase responsible for generating the 2-hydroxymyristate (B1261983) moiety of Salmonella lipid A, is localized to the inner cytoplasmic membrane acs.org. Given that this compound is a fatty acid derivative, it is plausible that some of its biosynthetic enzymes, particularly hydroxylases, could be associated with cellular membranes, such as the endoplasmic reticulum or inner bacterial membranes, where fatty acid synthesis and modification often occur. The enzyme CYP152K6, which produces 2-hydroxydodecanoic acid, is a cytochrome P450 enzyme, a class often associated with membranes ebi.ac.uk.
The precise cellular compartmentation ensures efficient channeling of substrates and coordination with other metabolic pathways.
Catabolic Pathways of 2 Hydroxydodecanoate
Peroxisomal Alpha-Oxidation System
Alpha-oxidation is a catabolic process that involves the removal of a single carbon atom from the carboxyl end of a fatty acid. wikipedia.org This pathway is particularly important for the metabolism of fatty acids that are structurally unsuited for beta-oxidation, such as those with a methyl group at the beta-carbon. wikipedia.org The entire process of alpha-oxidation for fatty acids like 2-hydroxydodecanoate is understood to occur within the peroxisomes. wikipedia.org
The first step in the peroxisomal alpha-oxidation of this compound is its activation into a thioester derivative, 2-hydroxydodecanoyl-CoA. This activation is a crucial priming step for the subsequent enzymatic reactions. The process is catalyzed by an acyl-CoA synthetase and has specific co-factor requirements. nih.govmicrobenotes.com Studies on similar 2-hydroxy fatty acids have demonstrated a dependence on ATP, Coenzyme A (CoA), and Magnesium ions (Mg²⁺) for this activation to occur. nih.govresearchgate.net
The general reaction for the activation of a 2-hydroxy fatty acid can be summarized as follows: 2-Hydroxy fatty acid + CoA + ATP → 2-Hydroxyacyl-CoA + AMP + PPi microbenotes.com
| Enzyme | Substrates | Co-factors | Products |
| Acyl-CoA Synthetase | This compound, CoA, ATP | Mg²⁺ | 2-Hydroxydodecanoyl-CoA, AMP, PPi |
Once activated, the 2-hydroxyacyl-CoA molecule is targeted by the enzyme 2-hydroxyphytanoyl-CoA lyase, also known as 2-hydroxyacyl-CoA lyase 1 (HACL1). uniprot.orgsemanticscholar.orgnih.gov This peroxisomal enzyme is dependent on thiamine (B1217682) pyrophosphate (TPP) and is responsible for the cleavage of the carbon-carbon bond between the first and second carbons of the fatty acyl chain. uniprot.orgsemanticscholar.orgnih.gov
The mechanism of HACL1 involves the removal of the carboxyl-carbon as formyl-CoA, resulting in the formation of an aldehyde that is one carbon shorter than the original fatty acid. uniprot.orgnih.gov In the case of 2-hydroxydodecanoyl-CoA, the action of HACL1 would yield undecanal (B90771) and formyl-CoA. nih.govresearchgate.net HACL1 is a key enzyme in the degradation of not only 2-hydroxy straight-chain fatty acids but also 3-methyl-branched fatty acids like phytanic acid. uniprot.orgsemanticscholar.orgnih.gov
The cleavage of 2-hydroxydodecanoyl-CoA by HACL1 generates two primary products: undecanal (an n-1 aldehyde) and formyl-CoA. nih.govresearchgate.net
Undecanal: This aldehyde is subsequently oxidized to its corresponding carboxylic acid, undecanoic acid, by an aldehyde dehydrogenase. wikipedia.org Undecanoic acid, being an odd-chain fatty acid, can then be further metabolized through the beta-oxidation pathway to yield acetyl-CoA and, in the final cycle, propionyl-CoA. wikipedia.orgourbiochemistry.com
Formyl-CoA: This one-carbon unit is rapidly converted to formate, which can then be further metabolized to carbon dioxide (CO₂). wikipedia.orgsemanticscholar.orgnih.gov
This process effectively shortens the fatty acid chain by one carbon, allowing for the subsequent complete degradation through beta-oxidation.
Comparative Analysis with Beta-Oxidation and Omega-Oxidation Pathways
The catabolism of fatty acids can occur through several distinct pathways, each with its specific subcellular location, enzymatic machinery, and preferred substrates.
| Feature | Alpha-Oxidation | Beta-Oxidation | Omega-Oxidation |
| Subcellular Location | Peroxisomes nih.gov | Mitochondria and Peroxisomes nih.gov | Endoplasmic Reticulum nih.gov |
| Primary Function | Degradation of β-methylated fatty acids and 2-hydroxy fatty acids wikipedia.org | Major pathway for energy production from straight-chain fatty acids ddugu.ac.in | Minor pathway, becomes important when beta-oxidation is impaired ddugu.ac.innih.gov |
| Carbon Removal | One carbon at a time (as CO₂) byjus.com | Two carbons at a time (as acetyl-CoA) ddugu.ac.in | No carbon removal, but oxidation at the terminal methyl group biologydiscussion.com |
| Energy Yield | Does not directly generate high-energy phosphates like ATP nih.gov | Major source of ATP production nih.gov | Does not directly generate ATP nih.gov |
| Key Intermediate | 2-Hydroxyacyl-CoA microbenotes.com | Acyl-CoA ddugu.ac.in | Dicarboxylic acids biologydiscussion.com |
Alpha-oxidation is crucial for fatty acids that have a methyl group on their beta-carbon, which physically blocks the enzymes of beta-oxidation. ourbiochemistry.com By removing the carboxyl carbon, alpha-oxidation allows the beta-oxidation machinery to proceed. byjus.com In contrast, beta-oxidation is the primary pathway for the degradation of most fatty acids, systematically shortening the chain by two-carbon units. ddugu.ac.in Omega-oxidation serves as a rescue or alternative pathway, particularly for medium-chain fatty acids when beta-oxidation is defective, by oxidizing the terminal methyl group to a carboxylic acid, thereby creating a dicarboxylic acid that can be further metabolized. ddugu.ac.innih.gov
Genetic and Biochemical Studies on this compound Degradation
The degradation of 2-hydroxy fatty acids is intrinsically linked to the proper functioning of the peroxisomal alpha-oxidation pathway. Genetic and biochemical studies have elucidated the critical role of specific enzymes and the severe consequences of their deficiencies.
Zellweger syndrome is a severe, autosomal recessive disorder characterized by the absence or reduction of functional peroxisomes, which are essential for various metabolic processes, including the alpha-oxidation of fatty acids. embopress.orgresearchgate.net In the context of Zellweger syndrome, the enzymes required for the breakdown of 2-hydroxy fatty acids, including HACL1, are either absent or non-functional due to the inability to import these proteins into the peroxisome. researchgate.net
Isotopic Tracing for Catabolic Flux Determination
Isotopic tracing is a powerful technique used to investigate the flow of atoms through metabolic pathways, providing quantitative insights into the rates of metabolic reactions, known as metabolic flux. medchemexpress.comcreative-proteomics.com By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. creative-proteomics.com This approach allows for the determination of the contribution of a specific substrate to various metabolic pools and the activity of different catabolic and anabolic pathways. nih.gov
In the context of this compound catabolism, isotopic tracing can be employed to elucidate the flux through the alpha-oxidation pathway. For instance, cells or organisms can be supplied with ¹³C-labeled this compound. By analyzing the isotopic enrichment in the resulting products, such as undecanoic acid and its subsequent metabolites, the rate of alpha-oxidation can be quantified.
Detailed Research Findings:
While specific isotopic tracing studies on this compound are not extensively documented in the public domain, the methodology has been widely applied to study the metabolism of other fatty acids. These studies provide a framework for how such an investigation on this compound would be conducted and the nature of the expected findings.
For example, a hypothetical study could involve incubating liver cells with [U-¹³C₁₂]-2-Hydroxydodecanoate, where all twelve carbon atoms are labeled with ¹³C. The catabolic flux through alpha-oxidation would be determined by measuring the rate of appearance of ¹¹C-labeled undecanoic acid in the cells and the surrounding medium. Mass spectrometry would be the analytical technique of choice to detect and quantify the mass isotopologues of the metabolites. creative-proteomics.com
The data from such an experiment would allow for the calculation of the fractional contribution of this compound to the undecanoic acid pool and the absolute flux through the alpha-oxidation pathway. This information is critical for understanding the metabolic significance of this pathway under various physiological and pathological conditions.
Interactive Data Table:
The following interactive table illustrates hypothetical data from an isotopic tracing experiment designed to determine the catabolic flux of this compound in cultured hepatocytes. The cells are incubated with [U-¹³C₁₂]-2-Hydroxydodecanoate, and the isotopic enrichment in the key metabolite, undecanoic acid, is measured over time.
| Time (hours) | Substrate: [U-¹³C₁₂]-2-Hydroxydodecanoate Concentration (µM) | Product: [¹¹C]-Undecanoic Acid Concentration (µM) | Isotopic Enrichment of Undecanoic Acid (%) | Calculated Catabolic Flux (nmol/mg protein/hr) |
| 0 | 100 | 0 | 0 | 0 |
| 1 | 95 | 2.5 | 50 | 2.5 |
| 2 | 90 | 5.1 | 75 | 2.6 |
| 4 | 80 | 9.8 | 85 | 2.45 |
| 6 | 71 | 14.2 | 90 | 2.37 |
This table presents hypothetical data for illustrative purposes.
This data demonstrates the time-dependent conversion of the labeled substrate into the labeled product, allowing for the calculation of the catabolic flux. Such studies are essential for a comprehensive understanding of fatty acid metabolism and its regulation.
Enzymology and Molecular Mechanisms Associated with 2 Hydroxydodecanoate
Structural Biology of Key Hydroxylases and Lyases
Several enzyme families are implicated in the enzymatic reactions involving 2-hydroxydodecanoate, including fatty acid 2-hydroxylases, 2-hydroxyacid oxidases, and 2-hydroxyacyl-CoA lyases. Their structural characteristics provide insights into their catalytic prowess.
Fatty Acid 2-Hydroxylase (FA2H) : This enzyme, responsible for the synthesis of 2-hydroxy fatty acids like this compound from dodecanoate (B1226587), is an integral membrane protein localized to the endoplasmic reticulum. It comprises two functional domains: an N-terminal cytochrome b5-like domain (residues 15–85) and a C-terminal catalytic hydroxylase/desaturase domain (residues 124–366) encyclopedia.pubnih.govmdpi.com. The catalytic core is characterized by four conserved histidine motifs that form an essential di-metal ion center, likely involving di-iron or di-zinc, crucial for the hydroxylation reaction encyclopedia.pubnih.govuniprot.org. Specifically, eight conserved histidine residues (H234, H239, H257, H260, H261, H336, H339, H340) are clustered within two short segments facing the cytoplasm, coordinating the non-heme di-iron center nih.gov. The N-terminal cytochrome b5 heme-binding domain is indispensable for its catalytic activity genecards.orguniprot.org.
Peroxisomal (S)-2-Hydroxyacid Oxidase (GLO4/GLO3, EC 1.1.3.15) : These flavin mononucleotide (FMN)-dependent oxidoreductases catalyze the oxidation of (S)-2-hydroxy acids to their corresponding 2-oxo acids, with this compound being a preferred substrate for GLO4 genecards.orguniprot.orgwikipedia.org. Members of this family typically possess a β8/α8 TIM barrel structure rug.nl. Crystal structures of related enzymes, such as human glycolate (B3277807) oxidase (a member of EC 1.1.3.15), reveal key active site features rcsb.org. FMN binding sites have been identified, for instance, at positions 78-80, 107, and 128-130 in GLO4 uniprot.org. A conserved histidine residue (e.g., His265 in lactate (B86563) oxidase, a related enzyme) is implicated in abstracting the Cα-proton during the catalytic mechanism rug.nl.
2-Hydroxyacyl-CoA Lyase (HACL1/HACL2, EC 4.1.2.63) : This enzyme, crucial for the alpha-oxidation pathway and the degradation of 2-hydroxylated straight-chain fatty acids, is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme pnas.orggenecards.orgportlandpress.comnih.gov. It functions as a tetramer with subunits of approximately 63 kDa pnas.org. The TPP-binding consensus domain is located in the C-terminal region of the enzyme portlandpress.com. Structural studies on actinobacterial 2-hydroxyacyl-CoA lyase, a homologous enzyme, provide insights into the active site architecture, revealing a proton transfer from the substrate acyl Cβ hydroxyl to a glutamate (B1630785) residue (E493 in the actinobacterial enzyme), which is subsequently returned to the Cα-carbanion intermediate. This catalytic glutamate is situated on a short α-helix near the active site and is conserved across related lyases, including human HACL2 nih.gov.
Cytochrome P450 (CYP152 Family, e.g., CYP152A1, CYP152B1) : Some members of the CYP152 family function as peroxygenases, capable of alpha-hydroxylation of fatty acids. These are heme-containing proteins that bind their diverse substrates within a buried, hydrophobic active site. Access to this site is facilitated by a substrate access channel formed by two flexible helices and their connecting loop acs.org. A common active site motif is observed for binding the substrate carboxylate group portlandpress.com. For example, in OleT (CYP152L1), the guanidinium (B1211019) group of Arg245 forms a bidentate interaction with the substrate carboxylate, which is critical for facilitating H2O2 activation by acting as a general acid to promote the formation of the catalytic ferryl (FeIV)-oxo species portlandpress.com.
FA2H : This enzyme catalyzes the stereospecific production of (R)-2-hydroxy fatty acids nih.gov. While free fatty acids serve as substrates in in vitro assays, X-ray structural analyses suggest that ceramides (B1148491) may also act as in vivo substrates researchgate.net. The precise conformational changes upon this compound binding are not explicitly detailed in current literature, but its membrane-bound nature implies interactions within a lipid environment nih.gov.
GLO4/GLO3 : GLO4 exhibits the highest activity with this compound, indicating favorable substrate binding genecards.org. In human glycolate oxidase, a loop region (loop 4) undergoes a disordered-to-ordered transition upon binding of small ligands, suggesting conformational flexibility that accommodates substrate binding rcsb.org. The conformational flexibility of Trp110 in human glycolate oxidase is particularly important for enabling the enzyme to react with alpha-hydroxy acids of varying chain lengths rcsb.org.
HACL : The actinobacterial 2-hydroxyacyl-CoA lyase possesses a large C-terminal lid domain that, in conjunction with active site residues L127 and I492, restricts the size of the substrate to shorter 2-hydroxyacyl residues (≤C5) nih.gov. This suggests that substrate chain length and the associated conformational adjustments of this lid domain are crucial for proper substrate binding and catalysis. HACL1 is known to degrade 2-hydroxy long-chain fatty acids, implying its active site can accommodate longer chains portlandpress.com.
CYP152 Family : Substrate positioning within the active site is a critical determinant of the regioselectivity and chemoselectivity of the reaction, influencing the accessibility of the oxidizing species (Compound I) to the substrate acs.orgnih.gov. Differences in the substrate binding pockets among various CYP152 family members can lead to distinct product outcomes, such as desaturation versus hydroxylation nih.gov. Computational studies, employing expanded cluster models, have been used to better mimic the real protein and substrate binding pocket, providing insights into substrate activation and binding patterns acs.orgnih.gov.
Enzyme Kinetics and Thermodynamics of Reactions Involving this compound
While the specific kinetic and thermodynamic parameters for this compound are not extensively documented for all relevant enzymes, general insights can be drawn from studies on related substrates and enzyme classes.
Peroxisomal (S)-2-Hydroxyacid Oxidase (GLO4/GLO3) : GLO4 demonstrates the highest activity with this compound among its substrates, while GLO3 shows lower activity with this compound genecards.orguniprot.org. Although specific Km and Vmax values for this compound are not provided, the differential activity highlights the enzyme's preference for longer-chain alpha-hydroxy acids. For human glycolate oxidase (EC 1.1.3.15), kinetic parameters for substrates like glycolate, glyoxylate, and 2-hydroxyoctanoate (B1260312) have been reported, demonstrating its catalytic efficiency for various alpha-hydroxy acids rcsb.org.
2-Hydroxyacyl-CoA Lyase (HACL) : For the actinobacterial 2-hydroxyisobutyryl-CoA lyase, kinetic parameters have been determined. The Km for 2-hydroxyisobutyryl-CoA is approximately 120 µM, and the catalytic rate constant (kcat) is around 1.3 s⁻¹, resulting in a catalytic efficiency (kcat/Km) of approximately 11 s⁻¹ mM⁻¹ nih.gov. While these values are for a shorter-chain substrate, they provide a general understanding of the enzyme's efficiency in carbon-carbon bond cleavage.
Cytochrome P450 (CYP4A11) : Although CYP4A11 is an omega-hydroxylase (acting on the terminal carbon) rather than an alpha-hydroxylase, it demonstrates the kinetic characteristics of P450 enzymes acting on dodecanoate (laurate). For the omega-hydroxylation of laurate, human liver microsomes containing CYP4A11 showed a Km of 48.9 µM and a Vmax of 3.72 nmol 12-hydroxylaurate (B1243291) formed/min/nmol P450 nih.gov. This illustrates the kinetic efficiency of P450 enzymes in fatty acid hydroxylation.
Thermodynamics : Information regarding the specific thermodynamic parameters (e.g., ΔG, ΔH, ΔS) for reactions involving this compound or its direct enzymatic transformations was not found in the provided search results.
Protein-Protein Interactions and Enzyme Complex Formation
The functionality of enzymes involved in this compound metabolism often relies on interactions with other proteins, forming complexes that facilitate substrate channeling, electron transfer, or regulatory mechanisms.
Fatty Acid 2-Hydroxylase (FA2H) : FA2H's activity is intricately linked to its interaction with cytochrome b5 nih.govnih.gov. The N-terminal cytochrome b5-like domain of FA2H is crucial for electron transfer from NAD(P)H, which is required for the hydroxylation reaction encyclopedia.pubnih.gov. Furthermore, progesterone (B1679170) receptor membrane component 1 (PGRMC1) has been identified as a binding partner of FA2H, potentially playing a role in heme delivery to the cytochrome b5 domain nih.gov. In vitro FA2H activity is also dependent on cytochrome P450 reductase, NADPH, and an NADPH regeneration system, suggesting the formation of a functional electron transfer complex nih.gov.
2-Hydroxyacyl-CoA Lyase (HACL1) : HACL1 is known to interact with at least two other proteins proteinatlas.org. Its import into peroxisomes has been linked to the transport of thiamine pyrophosphate (TPP), implying a coordinated process that might involve specific protein interactions for cofactor delivery or enzyme targeting nih.gov.
Cytochrome P450 (CYP152 Family) : Unlike many canonical P450 monooxygenases that require dedicated redox partners (e.g., putidaredoxin and putidaredoxin reductase, as seen with CYP153AL.m rug.nl), CYP152 peroxygenases are notable for their ability to utilize hydrogen peroxide as an oxidant without the need for additional NAD(P)H-driven redox partner systems portlandpress.com. This self-sufficiency in electron transfer simplifies their operational complex, although some P450s can still function as monooxygenases requiring electron transfer chains pnas.org.
Mechanisms of Co-factor Regeneration and Electron Transfer
The diverse enzymatic reactions involving this compound necessitate specific mechanisms for cofactor regeneration and electron transfer to sustain catalytic cycles.
Peroxisomal (S)-2-Hydroxyacid Oxidase (GLO4/GLO3) : As flavoproteins, GLO4 and GLO3 utilize FMN as a prosthetic group genecards.orguniprot.org. In the catalytic cycle, the 2-hydroxy acid substrate reduces FMN to FMNH2. Subsequently, FMNH2 is reoxidized by molecular oxygen (O2), generating hydrogen peroxide (H2O2) nih.govacs.org. This process follows a Ping-Pong Bi-Bi kinetic mechanism, where the oxidized enzyme-FMN complex binds the substrate, FMN is reduced, the product (2-oxo acid) is released, and then the reduced FMN reacts with O2 to complete the cycle nih.gov. Despite the spin-forbidden nature of the reaction between triplet oxygen and singlet flavin, flavoprotein oxidases have evolved specific mechanisms to efficiently utilize O2 as an electron acceptor rug.nl.
2-Hydroxyacyl-CoA Lyase (HACL) : HACL is a thiamine pyrophosphate (TPP)-dependent enzyme encyclopedia.pubnih.govportlandpress.com. TPP functions as a prosthetic group, facilitating the carbon-carbon bond cleavage reaction. The mechanism likely involves the formation of a Cα-carbanion intermediate, stabilized by TPP, which then undergoes cleavage pnas.orgnih.gov. While TPP itself is not directly involved in electron transfer in the same manner as flavins or hemes, its regeneration within the active site is crucial for the enzyme's continued function. TPP is generally tightly bound and recycled within the enzyme, and its presence is essential for the catalytic step rather than direct electron transport.
Cytochrome P450 (CYP152 Family) : Members of the CYP152 family, acting as peroxygenases, are unique among P450s in that they can utilize hydrogen peroxide (H2O2) directly as an oxidant, circumventing the need for external NAD(P)H-driven redox partner systems typically associated with most P450 monooxygenases portlandpress.com. In this mechanism, H2O2 binds to the heme iron, leading to the formation of highly reactive iron-oxo species, specifically Compound I (FeIV=O porphyrin radical cation) and Compound II (FeIV=O), which are the ultimate oxidizing agents responsible for the hydroxylation and decarboxylation reactions portlandpress.com. The substrate's carboxylate group can play a critical role in this process by acting as a general acid, assisting in the activation of H2O2 and the subsequent formation of the catalytic ferryl (FeIV)-oxo species portlandpress.com.
Analytical Methodologies for 2 Hydroxydodecanoate
Advanced Spectroscopic Methods for Structural Characterization
Infrared and Raman Spectroscopy
Infrared Spectroscopy
Infrared (IR) spectroscopy is a widely utilized analytical technique that measures the absorption of infrared radiation by a sample as a function of wavelength or wavenumber. The absorbed energy corresponds to the vibrational transitions of molecular bonds, providing specific information about the functional groups present within a compound. For 2-Hydroxydodecanoate (which exists in its acid form, 2-hydroxydodecanoic acid, in many spectroscopic analyses), key functional groups include a hydroxyl group (-OH), a carboxylic acid group (-COOH), and a long aliphatic chain (-CH₂-CH₃).
Detailed research findings from the NIST WebBook for 2-hydroxydodecanoic acid (CAS Registry Number: 2984-55-6) reveal several characteristic absorption bands in its IR spectrum nist.govnist.gov. The presence of a carboxylic acid group is typically indicated by a broad O-H stretching absorption in the region of 2500-3300 cm⁻¹, which often overlaps with the O-H stretch of the alcohol group, observed as a broad band around 3200-3550 cm⁻¹ specac.com. A strong absorption band around 1700-1725 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid carbonyl group specac.compg.edu.pl. The long alkyl chain is identified by C-H stretching vibrations, including asymmetric and symmetric stretches of CH₂ and CH₃ groups, typically appearing in the 2800-3000 cm⁻¹ region libretexts.org. Furthermore, C-O stretching vibrations from both the carboxylic acid and the secondary alcohol are expected in the 1050-1300 cm⁻¹ range specac.com. The out-of-plane O-H bending of the carboxylic acid dimer can also be observed as a broad band around 900 cm⁻¹ pg.edu.pl.
The following table summarizes the characteristic infrared absorption bands for this compound, based on reported data for 2-hydroxydodecanoic acid:
| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Carboxylic O-H | Stretch | 2500-3300 | Broad | Overlaps with alcohol O-H specac.com |
| Alcohol O-H | Stretch | 3200-3550 | Broad | specac.com |
| Carboxylic C=O | Stretch | 1700-1725 | Strong | specac.compg.edu.pl |
| Aliphatic C-H | Stretch | 2800-3000 | Strong | CH₂, CH₃ asymmetric and symmetric stretches libretexts.org |
| C-O (Alcohol/Acid) | Stretch | 1050-1300 | Medium-Strong | specac.com |
| Carboxylic O-H | Bend (out-of-plane) | ~900 | Broad | For dimeric form pg.edu.pl |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that provides information about molecular vibrations by measuring inelastic scattering of monochromatic light. While direct, detailed Raman spectral data specifically for this compound is not extensively reported in readily available public databases, general principles of Raman spectroscopy can be applied to infer its potential utility for this compound.
Raman spectroscopy is particularly effective for detecting vibrations that involve changes in polarizability, such as C-C and C=C stretching vibrations, and symmetric stretching modes. For a molecule like this compound, the long aliphatic chain would exhibit strong Raman bands corresponding to C-C stretching and CH₂ bending modes acs.org. The carboxylic acid C=O stretch, while strong in IR, might also be observed in Raman, though its intensity can vary. The O-H stretching vibrations, typically broad in IR due to hydrogen bonding, can also be observed in Raman spectra, though they might appear differently. Raman spectroscopy has been successfully applied to study other fatty acids and their derivatives, providing insights into their molecular structure and phase behavior acs.orgresearchgate.net. Its application could provide valuable complementary information to IR, especially concerning the skeletal vibrations of the hydrocarbon chain and certain symmetric stretching modes that may be weak or absent in the IR spectrum.
Chemical Synthesis and Derivatization Strategies for 2 Hydroxydodecanoate and Its Analogues
De Novo Synthetic Routes for Alpha-Hydroxy Fatty Acids
De novo synthetic routes for alpha-hydroxy fatty acids often involve the chemical modification of existing fatty acid structures or their precursors. One notable chemical approach involves a two-step procedure: initial α-chlorination of fatty acids followed by the substitution of the chlorine atom with a hydroxyl group. acs.orgacs.orgresearchgate.net This method utilizes trichloroisocyanuric acid (TCCA) as a green halogenating agent under solvent-free conditions for the α-chlorination step. acs.orgacs.org The subsequent conversion of the α-chloro fatty acids to α-HFAs is achieved by treatment with potassium hydroxide (B78521) (KOH) in water under reflux conditions, typically for 24 hours. acs.orgacs.org This procedure has been successfully applied to long-chain saturated fatty acids such as stearic, palmitic, and myristic acids, yielding α-hydroxylated products with purities ranging from 78% to 88% without prior purification of the α-chloro intermediates. acs.orgacs.org
Another historical method, the Reformatsky reaction, has been employed for the synthesis of beta-hydroxy acids, such as 3-hydroxydecanoic and 3-hydroxydodecanoic acids, from ethyl bromoacetate (B1195939) with corresponding aldehydes. microbiologyresearch.org While this specifically targets beta-hydroxylation, it illustrates a chemical route for introducing hydroxyl groups to fatty acid chains.
In biological systems, 2-hydroxydodecanoate has been observed to be synthesized by the direct hydroxylation of dodecanoate (B1226587), a process that requires coenzyme A and is stimulated by pyridine (B92270) nucleotide coenzymes. microbiologyresearch.org This suggests a natural de novo pathway for this specific alpha-hydroxy fatty acid. General de novo fatty acid synthesis in organisms typically starts from acetyl-CoA and malonyl-CoA, leading to the formation of saturated straight-chain fatty acids. frontiersin.orgagriculturejournals.cznih.govwikipedia.org
Regioselective and Stereoselective Syntheses
Achieving high regioselectivity (control over the position of hydroxylation) and stereoselectivity (control over the enantiomeric form of the hydroxyl group) is crucial in α-HFA synthesis, particularly for pharmaceutical and specialty chemical applications. Biocatalysis has emerged as a powerful tool for this purpose.
Bacterial peroxygenases from the CYP152 family have demonstrated high regioselectivity and stereoselectivity for the α-hydroxylation of medium-chain fatty acids (C6, C8, C10). rsc.orgrsc.orgresearchgate.net For instance, the enzyme P450Exα showed high regioselectivity, yielding α-hydroxylated products with an α:β-selectivity of 14:1 for caproic acid (C6). rsc.orgrsc.org P450Spα was particularly effective in producing the optically pure or enriched (S)-enantiomer of α-hydroxylated fatty acids, with enantiomeric excesses (ee) ranging from 95% to over 99% for C6, C8, and C10 fatty acids. rsc.orgrsc.orgresearchgate.net These enzymes have been utilized for preparative scale synthesis, achieving high conversions (up to 99%) and yields (e.g., 87% for 2-hydroxyoctanoic acid). rsc.orgrsc.org
While not directly for α-hydroxylation, other biocatalytic methods highlight regioselective and stereoselective capabilities. Oleate (B1233923) hydratases from Lactobacillus reuteri or Stenotrophomonas maltophilia can stereoselectively hydrate (B1144303) the C=C double bond of unsaturated fatty acids, leading to specific hydroxy fatty acids like (R)-10-hydroxystearic acid from oleic acid. researchgate.netgoogle.comdiva-portal.org Unspecific peroxygenases (UPOs) have also shown the ability to selectively hydroxylate C8–C10 fatty acids at the C4 and C5 positions, producing γ- and δ-lactones with high enantioselectivity. nih.gov
The table below summarizes some examples of regioselective and stereoselective α-hydroxylation using biocatalysts:
| Enzyme | Substrate Fatty Acid | Hydroxylation Position | Regioselectivity (α:β) | Stereoselectivity (Enantiomer) | Conversion | Yield | Reference |
| P450Exα | Caproic Acid (C6) | α | 14:1 | Not specified | 95% | - | rsc.orgrsc.org |
| P450Spα | C6, C8, C10 Fatty Acids | α | Preferential | (S)-enantiomer (95->99% ee) | Up to 99% | - | rsc.orgrsc.orgresearchgate.net |
| UPOs | C8, C10 Fatty Acids | C4, C5 | Selective | High enantioselectivity for γ-lactones | - | - | nih.gov |
Protecting Group Strategies and Reaction Conditions
In the synthesis of complex molecules, including α-hydroxy fatty acids and their derivatives, protecting groups are essential to temporarily mask reactive functional groups, preventing undesired side reactions and enabling selective transformations. organic-chemistry.orgiris-biotech.de The choice of protecting group is critical, requiring compatibility with other functional groups present in the molecule and specific conditions for their selective introduction and removal. organic-chemistry.orgiris-biotech.de Orthogonal protecting group strategies, where different protecting groups can be removed under distinct chemical conditions, are particularly valuable for multi-step syntheses. organic-chemistry.orgiris-biotech.demasterorganicchemistry.com
For hydroxyl groups, common protecting groups include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS), which are known for their stability and compatibility with various reaction conditions, including those involving double bonds. mdpi.com While specific protecting group strategies for the hydroxyl group of this compound are not extensively detailed in the provided search results, the general principles apply. For instance, in the synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs), TBDMS has been used to mono-protect α,ω-diols, allowing for subsequent oxidation of the unprotected alcohol. mdpi.com
Regarding reaction conditions for de novo synthesis, the α-chlorination of fatty acids with TCCA is performed under solvent-free conditions. acs.orgacs.org The subsequent hydrolysis of the α-chloro intermediate to the α-hydroxy fatty acid typically involves refluxing with 4 equivalents of KOH in water for 24 hours. acs.orgacs.org The crude α-hydroxylated fatty acids are then precipitated by acidification to pH 1. acs.orgacs.org
Biocatalytic and Chemo-enzymatic Approaches for Hydroxy Fatty Acid Synthesis
Biocatalytic and chemo-enzymatic methods offer environmentally friendly and highly selective routes for the synthesis of hydroxy fatty acids, often overcoming limitations of traditional chemical synthesis such as harsh conditions and lack of selectivity. researchgate.netresearchgate.net
One prominent biocatalytic approach involves the use of peroxygenases, particularly from the CYP152 family, for the α-hydroxylation of saturated fatty acids. rsc.orgrsc.orgresearchgate.net These enzymes utilize hydrogen peroxide as the sole oxidant, producing water as the only side product, which aligns with green chemistry principles. rsc.orgrsc.org As mentioned previously, P450Exα and P450Spα are examples of such enzymes that facilitate regioselective and stereoselective α-hydroxylation. rsc.orgrsc.org
Another significant biocatalytic route is the hydration of unsaturated fatty acids catalyzed by hydratases. For example, oleate hydratases from Elizabethkingia meningoseptica (Em_OhyA), Lactobacillus reuteri, or Stenotrophomonas maltophilia can convert unsaturated fatty acids, including those derived from waste cooking oils, into hydroxy fatty acids. researchgate.netgoogle.comdiva-portal.org This process involves the addition of water across the double bond. A chemo-enzymatic cascade strategy has been reported for the synthesis of phospholipids (B1166683) containing fatty acid esters of hydroxy fatty acids (FAHFAs). nih.govacs.org This approach involves hydratase-catalyzed hydration of unsaturated fatty acids to generate hydroxy fatty acids, followed by selective esterification of these hydroxy fatty acids with other fatty acids mediated by secondary alcohol-specific Candida antarctica lipase (B570770) A (CALA). nih.govacs.org This method offers high yields (74-98 mol%) and is scalable. nih.govacs.org
Pseudomonas aeruginosa can synthesize this compound by direct hydroxylation of dodecanoate, a process dependent on coenzyme A and stimulated by pyridine nucleotide coenzymes. microbiologyresearch.org This highlights a specific enzymatic pathway for the target compound.
Other enzymes involved in fatty acid oxygenation include P450 monooxygenases, diiron center oxygenases, and lipoxygenases. d-nb.info While biocatalytic hydroxylation of fatty acids can be highly selective, some methods may lack selectivity for positions other than the ω-position. nih.gov However, advancements in metabolic engineering allow for the production of ω-hydroxydodecanoic acid (a precursor for Nylon 12) by engineering yeast such as Candida viswanathii. rsc.org
Preparation of Esters, Amides, and Other Functionalized Derivatives
This compound, with its hydroxyl and carboxyl functionalities, serves as a versatile building block for the preparation of various functionalized derivatives, including esters and amides.
Esters: Esters of this compound can be synthesized through several well-established methods:
Fischer Esterification: This acid-catalyzed reaction involves the condensation of 2-hydroxydodecanoic acid with an alcohol. pharmacy180.comlibretexts.org While useful for large-scale production, it is an equilibrium-driven reaction that may require an excess of one reactant and long reaction times. pharmacy180.com
From Acid Chlorides or Anhydrides: A more efficient method involves reacting the corresponding acid chloride of 2-hydroxydodecanoic acid with an alcohol. pharmacy180.combcms.edu.iqsavemyexams.com This reaction is generally faster and goes to completion, providing higher yields. savemyexams.com For example, methyl this compound (PubChem CID: 543590) is a known derivative. nih.gov
Transesterification: This involves the alcoholysis of an existing ester, catalyzed by either acid or base. libretexts.orgbcms.edu.iq
Specific Methyl Ester Formation: Carboxylic acids can be efficiently converted to methyl esters by titration with ethereal diazomethane, yielding the product rapidly and quantitatively with nitrogen as a byproduct. pharmacy180.com Alternatively, treatment with potassium carbonate and methyl iodide can also produce methyl esters under mild conditions. pharmacy180.com
Coupling Reactions: For more complex esters, such as fatty acid esters of hydroxy fatty acids (FAHFAs), coupling reactions are employed. For instance, the coupling of hydroxy fatty acids with other fatty acids can be achieved using coupling reagents like EDCI·HCl in the presence of a base (e.g., Et3N) and a catalyst like 4-dimethylaminopyridine (B28879) (4-DMAP). mdpi.com
Amides: Amides of this compound can be prepared by reacting 2-hydroxydodecanoic acid or its activated derivatives with an amine:
From Acid Chlorides or Anhydrides: In the laboratory, amides are commonly prepared by the reaction of ammonia (B1221849) or primary/secondary amines with acid chlorides or acid anhydrides derived from 2-hydroxydodecanoic acid. bcms.edu.iq
From Ammonium (B1175870) Salts: Industrially, amides are often produced by heating the ammonium salts of carboxylic acids. bcms.edu.iq
Other Functionalized Derivatives: Beyond simple esters and amides, this compound can be further functionalized. For example, 12-hydroxydodecanoic acid (an isomer) has been used as a monomer in polycondensation reactions to synthesize polyesters, leading to novel green and sustainable elastomers. researchgate.net While this is for an isomer, it illustrates the potential for polymer synthesis from hydroxy fatty acids.
Synthesis of Isotopic Variants for Research Applications
The synthesis of isotopic variants of this compound is invaluable for various research applications, including mechanistic studies, metabolic tracing, and quantitative analysis. Stable isotopes such as deuterium (B1214612) (H or D), carbon-13 (C), and nitrogen-15 (B135050) (N) are commonly incorporated. symeres.com
Deuterium (H) Labeling: Deuterium labeling can be used to study reaction mechanisms by exploiting the kinetic isotope effect. symeres.com In drug metabolism and pharmacokinetics (DMPK) research, deuterium incorporation can improve the pharmacokinetics of deuterated drugs, often by reducing clearance rates and extending half-lives. symeres.com During fatty acid synthesis, hydrogen isotope fractionation occurs due to variations in the hydrogen isotope composition of cellular water, acetate, and the cofactor NADPH, as well as different isotopologue kinetics during enzymatic reactions. uni-konstanz.de
Carbon-13 (C) and Nitrogen-15 (N) Labeling: These isotopes are crucial for tracing the fate of compounds in biological and environmental systems, elucidating reaction mechanisms and kinetics, and enhancing mass spectrometry (MS) applications (e.g., in proteomics and metabolomics). symeres.com Nuclear Magnetic Resonance (NMR) studies also benefit significantly from C and N labeling for detailed structural characterization and measurement of ligand-protein interactions. symeres.com Position-specific natural abundance distribution of C, measured by C NMR spectrometry, can provide insights into biosynthetic pathways. nih.gov
The incorporation of stable isotopes into organic compounds can be achieved by using commercially available isotope-containing precursors, followed by standard synthetic procedures. symeres.com For deuterium-containing molecules, hydrogen/deuterium exchange reactions can also be employed. symeres.com
Chemical Modification for Enhanced Analytical Detection
Chemical modification strategies are often employed to enhance the analytical detection of compounds like this compound, particularly when dealing with low concentrations or complex matrices. The general principle involves altering the chemical structure of the analyte to improve its properties for a specific detection method. biomedres.us
This can include modifications to:
Increase Sensitivity: Introducing chromophores or fluorophores can enable detection by UV-Vis spectroscopy or fluorescence.
Improve Volatility: Derivatization to more volatile forms, such as methyl esters (e.g., methyl this compound), is common for gas chromatography (GC) analysis, often coupled with mass spectrometry (GC-MS). nih.gov
Enhance Ionization Efficiency: For mass spectrometry, modifications can be made to improve the compound's ability to ionize, leading to stronger signals.
Improve Separation: Chemical modifications can alter polarity or charge, aiding in chromatographic separation (e.g., HPLC, GC).
Introduce Tagging Groups: Attaching specific tags can facilitate detection by various detectors or allow for affinity-based capture and purification. Covalent modification of protein targets, for example, can increase the likelihood of capturing low-abundance proteins. nih.gov
While specific examples of chemical modifications solely for enhancing the analytical detection of this compound are not explicitly detailed in the provided search results, the broader concept of molecular modification in drug discovery and chemical biology is highly relevant. biomedres.usmdpi.com Any alteration to a molecule's structure to improve its physical, chemical, or pharmacological properties can be considered. biomedres.us For instance, adding a hydroxyl group to a drug can increase its solubility in water, which might be beneficial for certain analytical techniques. biomedres.us
Biological and Cellular Functions of 2 Hydroxydodecanoate
Role in Membrane Structural Integrity and Lipid Organization
2-Hydroxy fatty acids (hFA) are significant constituents of certain mammalian sphingolipids, which are key components of cellular membranes, including lipid rafts. nih.govresearchgate.net These specialized lipid domains are characterized by high concentrations of cholesterol and sphingomyelin (B164518), forming liquid-ordered phases crucial for various cellular functions, including signal transduction. tandfonline.com
The presence of a hydroxyl group at the C-2 position of fatty acids, such as in 2-hydroxydodecanoate, is believed to enhance the hydrogen-bonding capacity of sphingolipids. This increased hydrogen bonding contributes to the stabilization of membrane structures and strengthens interactions with membrane proteins, thereby influencing membrane fluidity and organization. libretexts.org
The enzyme Fatty Acid 2-hydroxylase (FA2H) plays a pivotal role in this context by catalyzing the hydroxylation of free fatty acids at the C-2 position to produce 2-hydroxy fatty acids. uniprot.orguniprot.orgebi.ac.uk FA2H is involved in the synthesis of sphingolipids that are incorporated into plasma membrane rafts, thereby controlling lipid raft mobility and the trafficking of associated proteins. nih.govuniprot.orguniprot.org Studies using related 2-hydroxylated fatty acids, such as 2-hydroxyoleic acid (2OHOA), have demonstrated their ability to alter the lateral organization of lipids within membranes. 2OHOA has been observed to interact with the sphingomyelin gel phase in model raft membranes, leading to an increased thickness of the water layer and potentially enhanced bilayer fluidity. This interaction can promote phase separation into distinct lipid domains. tandfonline.com
Table 1: Influence of 2-Hydroxylated Fatty Acids on Membrane Properties
| Property Affected | Mechanism / Observation | Relevant Compounds |
| Membrane Stability | Increased hydrogen-bonding capacity due to 2-hydroxyl group. libretexts.org | This compound, 2-hydroxy fatty acids libretexts.org |
| Lipid Raft Mobility | FA2H-mediated synthesis of 2-hydroxy fatty acid-containing sphingolipids. nih.govuniprot.orguniprot.org | 2-hydroxy fatty acids, Sphingolipids nih.govuniprot.orguniprot.org |
| Bilayer Fluidity | Interaction with sphingomyelin in lipid rafts, increasing water layer thickness. tandfonline.com | 2-hydroxyoleic acid tandfonline.com |
| Lateral Lipid Organization | Induces phase separation in cholesterol-rich domains. tandfonline.com | 2-hydroxyoleic acid tandfonline.com |
Participation in Sphingolipid and Glycosphingolipid Biochemistry
2-Hydroxy fatty acids serve as fundamental building blocks for the synthesis of complex sphingolipids and glycosphingolipids, which are particularly abundant in neural tissues and the epidermis. uniprot.orguniprot.orgnih.gov The biosynthesis of these crucial lipids involves the enzyme FA2H, which stereospecifically produces (R)-2-hydroxy fatty acids. uniprot.orguniprot.orgmdpi.com These hydroxylated fatty acids are subsequently incorporated into ceramides (B1148491) and more complex sphingolipid structures. nih.gov
In the epidermis, 2-hydroxy fatty acid-containing ceramides are indispensable for maintaining the skin's permeability barrier function, which is vital for protection against environmental factors and preventing trans-epidermal water loss. nih.govresearchgate.net Glycosphingolipids, which can incorporate 2-hydroxy fatty acids, are also major components of intestinal epithelial cells, suggesting a broader role in barrier functions across different tissues. oup.com
The synthesis pathway involves the activation of 2-hydroxy fatty acids to CoA esters, followed by their transfer to dihydrosphingosine by dihydroceramide (B1258172) synthase isoforms to form 2-hydroxy dihydroceramides. nih.gov Enzymes involved in the synthesis of various complex sphingolipids, such as UDP-galactose:ceramide galactosyltransferase (CGT), demonstrate a strong preference for 2-hydroxy fatty acid-containing ceramides over their non-hydroxylated counterparts. nih.gov
Intercellular Signaling Functions and Lipid Mediators
While research specifically on this compound as a direct intercellular signaling molecule is ongoing, the broader class of 2-hydroxylated sphingolipids has been identified to play specific roles in cell signaling pathways. researchgate.net For instance, alpha-hydroxy-phytosphingosine ceramides, which incorporate alpha-hydroxy fatty acids, are known to fulfill both structural and signaling roles in maintaining skin health. lipotype.com
Furthermore, related sphingolipid metabolites, such as sphingosine (B13886) 1-phosphate (S1P), are well-established critical regulators of numerous cellular functions. S1P signaling, mediated through a family of G protein-coupled receptors (S1PR1-5), influences fundamental processes including cell proliferation, migration, angiogenesis, and immune responses. frontiersin.org The presence of 2-hydroxy fatty acids within the complex structures of sphingolipids suggests their potential to modulate these signaling pathways, either directly or by influencing the biophysical properties of membranes where these signaling events occur.
Influence on Specific Biological Processes in Model Organisms
Studies in various model organisms have shed light on the specific biological processes influenced by this compound and related 2-hydroxy fatty acids.
Mammalian Models (Human and Mouse): Mutations in the FA2H gene, which encodes the fatty acid 2-hydroxylase responsible for producing 2-hydroxy fatty acids, have been linked to severe neurodegenerative disorders in humans, including leukodystrophy and spastic paraparesis. researchgate.netlibretexts.org This indicates that sphingolipids containing 2-hydroxy acids have unique and irreplaceable functions in myelin membranes that cannot be compensated for by non-hydroxy analogues. libretexts.org
Fungal Models: 2-hydroxydodecanoic acid has been shown to exhibit antifungal properties. More specifically, it, along with 2-hydroxytetradecanoic acid, induced a hyphal growth response in the arbuscular mycorrhizal fungus Gigaspora gigantea. This suggests that 2-hydroxy fatty acids may act as putative root exudate signals, stimulating the growth of elongated lateral branches in these fungi, which are crucial for symbiotic plant-fungal interactions. caymanchem.com
Bacterial Models (Pseudomonas strains): 2-hydroxydodecanoic acid is recognized as a component of cellular lipids in Pseudomonas strains, indicating its presence and potential functional significance in bacterial lipid metabolism and cell structure. ebi.ac.uk
Plant Models (Arabidopsis thaliana): The plant Arabidopsis thaliana possesses peroxisomal (S)-2-hydroxyacid oxidases, such as GLO3 and GLO4. These enzymes demonstrate activity with this compound, suggesting their involvement in the metabolism or degradation of 2-hydroxy acids derived from fatty acid or amino acid metabolism in plants. uniprot.orguniprot.orgoup.com
Contribution to Metabolic Flux and Energy Homeostasis
A key metabolic pathway for 2-hydroxy fatty acids is peroxisomal alpha-oxidation. This pathway specifically degrades 2-hydroxy fatty acids to carbon dioxide (CO2) and saturated acids. This process is distinct from the alpha-oxidation pathway involved in the degradation of beta-carbon branched fatty acids, such as phytanic acid. caymanchem.com The importance of this pathway is highlighted by the fact that cells from individuals with Zellweger syndrome and other peroxisome-deficient conditions are unable to perform this alpha-oxidation, leading to the accumulation of certain fatty acids. caymanchem.com
Furthermore, the degradation of hydroxylated fatty acids within sphingolipids, partly dependent on lysosomal acid ceramidase and the peroxisomal alpha-oxidation pathway, can regenerate non-hydroxylated fatty acids. These regenerated fatty acids can then be re-utilized in sphingolipid synthesis within the endoplasmic reticulum, demonstrating a cyclical contribution to lipid metabolic flux. researchgate.net While this compound itself is a specific compound, related hydroxy fatty acids like 12-hydroxydodecanoic acid are recognized as an energy source and are involved in lipid metabolism, underscoring the broader role of this class of compounds in cellular energy dynamics. foodb.cahmdb.ca
Advanced Research Applications and Future Directions
Utilization as Biochemical Probes in Lipidomics and Metabolomics Research
Lipidomics and metabolomics are comprehensive analytical fields dedicated to the study of the entire complement of lipids and small-molecule metabolites, respectively, within biological systems. These disciplines are crucial for elucidating physiological changes, identifying disease biomarkers, and understanding metabolic pathways. ontosight.ainih.gov As a 2-hydroxy fatty acid, 2-Hydroxydodecanoate is an integral component of the lipidome, particularly notable for its presence in nervous tissues where alpha-hydroxy fatty acids contribute to the structure of cerebrosides and sulfatides, which are vital components of myelin. The analysis of this compound and similar hydroxy fatty acids within these complex biological matrices provides valuable insights into lipid metabolism and its potential dysregulation in various health conditions. While not directly employed as a "probe" in the conventional sense of an investigative tool, its detection and quantification are critical in targeted and untargeted metabolomic and lipidomic profiling, serving as an endogenous indicator of specific metabolic states or exposures. ontosight.ainih.gov
Application in Biomaterial Science as Monomers for Specialized Polymers
This compound holds significant promise in biomaterial science, particularly as a monomer for the synthesis of specialized biodegradable polymers known as polyhydroxyalkanoates (PHAs). PHAs are natural polyesters produced by various microorganisms as intracellular carbon and energy reserves. The incorporation of this compound into PHA structures contributes to the formation of novel copolymers with tailored properties. For instance, Pseudomonas aeruginosa has been observed to accumulate a unique copolymer, poly(3-hydroxyoctanoate-co-2-hydroxydodecanoate) (P(3HO-co-2HDD)), when grown in octanoate.
PHAs containing medium-chain-length (MCL) monomers, such as this compound (which has 12 carbon atoms), exhibit elastomeric properties, including low melting points and low crystallinity. These characteristics make them highly suitable for a diverse range of biomedical applications where flexibility and biodegradability are paramount. Potential applications include:
Heart valves and cardiovascular patches: The elastomeric nature of MCL-PHAs makes them ideal for mimicking the mechanical properties of soft tissues.
Matrices for controlled drug delivery: Their biodegradability allows for the gradual release of therapeutic agents as the polymer degrades.
Other flexible tissue engineering scaffolds: MCL-PHAs can be engineered for applications requiring pliable and biocompatible materials.
The ability to incorporate this compound as a monomer expands the versatility and potential applications of PHA-based biomaterials, offering avenues for developing advanced, biocompatible, and environmentally friendly alternatives to conventional plastics.
Table 1: Examples of PHA Monomers and Their Properties in Biomaterials
| Monomer Type | Carbon Chain Length | Typical PHA Properties | Potential Biomaterial Applications |
| Short-Chain-Length (SCL) | 3-5 carbons | Brittle, high crystallinity, high melting point | Orthopedic pins, rigid scaffolds |
| Medium-Chain-Length (MCL) | 6-14 carbons | Elastomeric, low melting point, low crystallinity | Heart valves, drug delivery, flexible tissue scaffolds |
| This compound | 12 carbons | Contributes to MCL-PHA elastomeric properties | Flexible biomaterials, copolymers like P(3HO-co-2HDD) |
Genetic Engineering and Metabolic Engineering Approaches to Modulate this compound Levels
Genetic and metabolic engineering offer powerful strategies to manipulate cellular machinery for enhanced production or altered profiles of specific compounds, including this compound. The primary goal is to reprogram metabolic pathways within microorganisms to serve as "cellular factories" for desired products.
While direct genetic engineering efforts specifically targeting this compound levels are still emerging, the principles applied to related hydroxy fatty acids and their polymers are highly relevant. For instance, in the context of PHA production, engineering approaches often involve modifying fatty acid metabolism. The discovery of Pseudomonas aeruginosa accumulating P(3HO-co-2HDD), which contains this compound, demonstrates the endogenous metabolic capacity for its synthesis in certain bacterial strains. Future metabolic engineering endeavors could focus on:
Enhancing the flux towards this compound synthesis: This could involve upregulating enzymes in its biosynthetic pathway or diverting precursors from competing pathways.
Optimizing its incorporation into biopolymers: Genetic modifications could improve the efficiency of PHA synthases to utilize this compound as a monomer.
Developing novel microbial strains: Engineering new host organisms with robust pathways for this compound production and polymerization.
These approaches leverage advanced synthetic biology tools, including DNA assembly, genome editing, and fine control of gene expression, to rationally design and optimize cellular behavior for biotechnological purposes.
Development of In Vitro Systems for Enzymatic Pathway Reconstruction
The reconstruction of enzymatic pathways in vitro is a fundamental aspect of synthetic biology, enabling detailed study and manipulation of biochemical reactions outside the complexity of living cells. These "synthetic enzymatic pathways" (SEPs) involve combining purified enzymes in a controlled aqueous environment to convert substrates into desired products through a series of sequential reactions.
For this compound, in vitro systems are crucial for:
Elucidating biosynthetic routes: Identifying and characterizing the specific enzymes and cofactors involved in its formation from precursor molecules. Studies on the hydroxylation of fatty acids by cytochrome P450 enzymes provide a precedent, demonstrating the ability to study such reactions in isolation. For example, a peroxygenase P450 enzyme, CYP152K6 from Bacillus methanolicus, has been shown to catalyze the 3-hydroxylation of 2-hydroxydodecanoic acid, indicating the feasibility of studying enzymes that act on hydroxy fatty acids in vitro.
Developing cell-free bioproduction systems: Once pathways are understood and optimized in vitro, they can form the basis for cell-free systems for the targeted production of this compound or its derivatives, offering advantages in terms of purity and process control.
The development of such in vitro platforms provides a powerful tool for dissecting the intricate biochemistry of this compound metabolism and for engineering novel enzymatic routes for its sustainable production.
Exploration of this compound in Diverse Biological Systems
The presence and roles of this compound have been observed across a variety of biological systems, underscoring its broad biological relevance:
Bacterial Metabolism: As highlighted, Pseudomonas aeruginosa incorporates this compound as a monomer into its polyhydroxyalkanoate copolymers, demonstrating its role in bacterial energy storage and polymer synthesis. This suggests that specific bacterial metabolic pathways are capable of producing this compound.
Mammalian Nervous Tissues: Alpha-hydroxy fatty acids, including this compound, are found in abundance in nervous tissues. They are key constituents of cerebrosides and sulfatides, complex lipids that are critical components of the myelin sheath, which insulates nerve fibers and facilitates efficient signal transmission. This indicates a structural and potentially functional role in neurological health.
Human Exposome: 2-Hydroxydodecanoic acid has been identified in human blood. Interestingly, it is noted as not being a naturally occurring metabolite but rather found in individuals exposed to the compound or its derivatives. This positions this compound within the context of the human exposome, encompassing all environmental and occupational exposures throughout a lifetime that relate to health.
Environmental Contexts: Its mention in the context of soil microbial communities and decomposition suggests its involvement in environmental biochemical cycles.
The exploration of this compound across these diverse systems provides a holistic understanding of its biological significance, from its role in microbial biopolymers to its presence in complex mammalian tissues and its interaction with the environment.
Computational Modeling and Systems Biology Approaches to Lipid Metabolism
Computational modeling and systems biology are indispensable tools for unraveling the complexities of lipid metabolism, a highly interconnected network of biochemical pathways. These approaches enable researchers to:
Simulate metabolic dynamics: Constructing mathematical models (often using ordinary differential equations) to represent the quantitative dynamics of lipid metabolism, including pathways involving specific fatty acids like this compound.
Integrate multi-omics data: Combining data from lipidomics, metabolomics, and transcriptomics to build more comprehensive and predictive models of cellular and organismal metabolism. ontosight.ai
Predict metabolic phenotypes: Computational models can predict how changes in enzyme activity, gene expression, or environmental conditions might alter the levels and fluxes of metabolites, including this compound.
Identify regulatory mechanisms: By simulating various scenarios, researchers can gain insights into the regulatory networks that control the synthesis, degradation, and utilization of this compound.
Develop genome-scale metabolic models (GEMs): These models can simulate the metabolic capabilities of microorganisms, providing a framework to understand and engineer the production of compounds like this compound in microbial systems.
The application of these computational tools to lipid metabolism, with a specific focus on hydroxy fatty acids, is crucial for a deeper understanding of their biological roles and for guiding metabolic engineering efforts.
Integration with High-Throughput Screening for Novel Biological Interactions
High-throughput screening (HTS) is a powerful methodology in drug discovery and biological research, designed for the rapid evaluation of the biological or biochemical activity of vast numbers of compounds. The integration of this compound with HTS offers several avenues for discovering novel biological interactions:
Screening for modulators of this compound metabolism: HTS can be used to identify small molecules that either inhibit or enhance the enzymatic pathways involved in the synthesis, degradation, or modification of this compound. This could lead to the discovery of new therapeutic targets or tools for metabolic research.
Identifying biological effects of this compound derivatives: If this compound or its structural analogs are hypothesized to have specific biological activities (e.g., signaling roles, antimicrobial properties), HTS can efficiently screen libraries of its derivatives against various cellular targets or pathways.
Virtual screening and computational approaches: HTS can be combined with computational modeling (virtual screening) to predict potential interactions between this compound or its analogs and biological macromolecules, accelerating the identification of promising candidates for further experimental validation.
By leveraging the speed and scale of HTS, researchers can systematically explore the biological landscape of this compound, uncovering new functions, interactions, and potential applications in diverse biological and biotechnological contexts.
Q & A
Q. Answer :
- Synthesis : Esterification of 2-hydroxydodecanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a common method. Purification via column chromatography or recrystallization ensures removal of unreacted starting materials .
- Characterization :
Basic: Which analytical techniques are optimal for quantifying this compound in biological matrices?
Q. Answer :
- GC-MS : Use polar capillary columns (e.g., DB-5MS) with a temperature gradient (e.g., 50°C to 300°C at 10°C/min). Retention times for methyl this compound typically range between 15–20 min .
- LC-MS/MS : Reverse-phase C18 columns with electrospray ionization (ESI) in negative mode for enhanced sensitivity in lipid-rich samples .
- Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Basic: How should this compound be stored and handled to ensure stability?
Q. Answer :
- Storage : At –20°C in airtight, light-resistant containers to prevent oxidation or hydrolysis .
- Handling : Use inert solvents (e.g., chloroform, methanol) to dissolve the compound. Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT) .
- Safety : While not classified as hazardous, follow general lab safety protocols (gloves, goggles) due to limited toxicity data .
Advanced: How can researchers design experiments to investigate this compound’s signaling role in arbuscular mycorrhizal fungi?
Q. Answer :
- Bioassays : Use Gigaspora gigantea spores in vitro. Apply this compound (10–100 µM) and monitor hyphal branching via microscopy over 48 hours. Include controls (non-hydroxylated analogs) to isolate hydroxyl-specific effects .
- Molecular Probes : Radiolabeled ²H- or ¹⁴C-2-hydroxydodecanoate to track uptake and localization in fungal membranes .
- Data Analysis : Quantify hyphal elongation rates and compare with mutants lacking peroxisomal α-oxidation pathways .
Advanced: How to resolve contradictions in reported antifungal activity of this compound compared to 3-hydroxylated analogs?
Q. Answer :
- Comparative Studies : Test both compounds under identical conditions (e.g., Lactobacillus plantarum bioassays) using dose-response curves (1–100 µg/mL). Measure inhibition zones or MIC values .
- Mechanistic Analysis : Use lipid bilayer models to assess membrane disruption efficacy. 2-hydroxy derivatives may exhibit weaker penetration due to stereochemical hindrance .
- Meta-Analysis : Reconcile discrepancies by evaluating solvent systems (e.g., aqueous vs. lipid-based delivery) across studies .
Advanced: What methodologies are suitable for studying this compound’s phase behavior in lipid monolayers?
Q. Answer :
- Langmuir Trough Experiments : Spread monolayers of this compound mixed with phospholipids (e.g., DPPC) on a water subphase. Measure surface pressure (π)-area (A) isotherms to assess packing density and phase transitions .
- Electrolyte Effects : Test how ionic strength (e.g., NaCl 0.1–1.0 M) alters monolayer stability, referencing Lendrum et al. (2011) .
- Imaging : Use Brewster angle microscopy (BAM) to visualize domain formation during compression .
Advanced: How to investigate this compound’s metabolic fate in peroxisomal α-oxidation pathways?
Q. Answer :
- Isotope Tracing : Administer ¹³C-2-hydroxydodecanoate to cell cultures (e.g., human fibroblasts) and track metabolites via LC-MS. Identify α-oxidation products (CO₂ and dodecanoic acid) .
- Genetic Models : Use Zellweger syndrome cell lines (lacking functional peroxisomes) as negative controls to confirm pathway specificity .
- Enzyme Assays : Isolate peroxisomal fractions and measure α-oxidation activity using NAD+ reduction assays .
Advanced: What strategies optimize this compound’s incorporation into model membranes for biophysical studies?
Q. Answer :
- Vesicle Preparation : Mix with phospholipids (e.g., POPC) in chloroform, evaporate solvent, and hydrate to form multilamellar vesicles. Extrude through 100-nm membranes for unilamellar vesicles .
- DSC Analysis : Perform differential scanning calorimetry to study thermotropic phase behavior. Compare transition temperatures with pure lipid systems .
- Fluorescence Probes : Use Laurdan or DPH to assess membrane fluidity changes induced by this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
